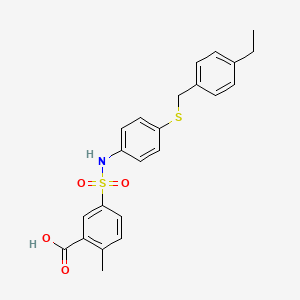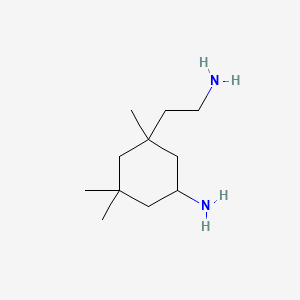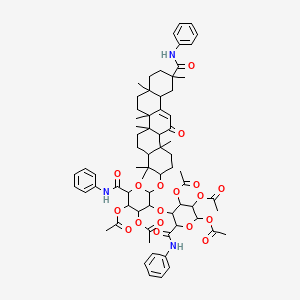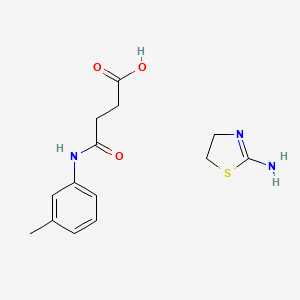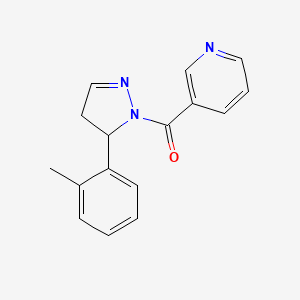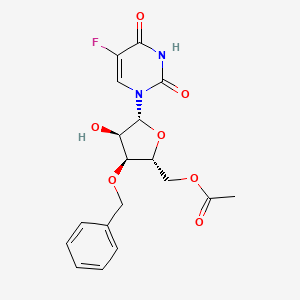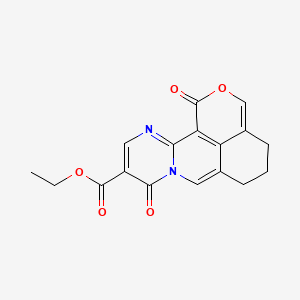
Acetaminophen and oxycodone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xartemis XR is a combination medication that contains oxycodone hydrochloride and acetaminophen. It is an extended-release formulation designed for the management of acute pain severe enough to require opioid treatment and for which alternative treatment options are inadequate . The medication is particularly useful for patients who need both immediate and extended pain relief.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Xartemis XR involves the synthesis of its two active ingredients: oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and esterification reactions . Acetaminophen is synthesized through the nitration of phenol followed by reduction and acetylation .
Industrial Production Methods
In industrial settings, the production of Xartemis XR involves the use of advanced pharmaceutical technologies to ensure the proper release of both active ingredients. The formulation uses a dual-layer delivery mechanism with both immediate- and extended-release components . This ensures that the medication provides rapid pain relief while maintaining its effects over an extended period.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Oxycodone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The reduction of oxycodone can lead to the formation of oxymorphone.
Substitution: Acetaminophen can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine.
Major Products Formed
Oxidation: Formation of oxymorphone from oxycodone.
Reduction: Formation of reduced derivatives of oxycodone.
Substitution: Formation of halogenated derivatives of acetaminophen.
Applications De Recherche Scientifique
Xartemis XR has several applications in scientific research, particularly in the fields of medicine and pharmacology. It is used to study the effects of opioid and non-opioid analgesics on pain management. Researchers also investigate its pharmacokinetics and pharmacodynamics to understand how the drug is absorbed, distributed, metabolized, and excreted in the body . Additionally, Xartemis XR is used in studies related to opioid addiction and abuse, as well as in the development of abuse-deterrent formulations .
Mécanisme D'action
Xartemis XR exerts its effects through the combined actions of oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is an opioid agonist that binds to mu-opioid receptors in the central nervous system, leading to analgesia and euphoria . Acetaminophen works by inhibiting the synthesis of prostaglandins in the central nervous system and blocking pain impulse generation . The dual-layer delivery mechanism ensures that the medication provides both immediate and sustained pain relief .
Comparaison Avec Des Composés Similaires
Similar Compounds
Percocet: Contains oxycodone hydrochloride and acetaminophen but is not extended-release.
Endocet: Another combination of oxycodone hydrochloride and acetaminophen, also not extended-release.
Roxicet: Similar to Percocet and Endocet, used for acute pain management.
Uniqueness
Xartemis XR is unique due to its extended-release formulation, which provides both immediate and sustained pain relief. This makes it particularly useful for managing acute pain that requires long-lasting treatment . The dual-layer delivery mechanism sets it apart from other similar compounds that do not offer extended-release properties .
Propriétés
Numéro CAS |
731850-86-5 |
|---|---|
Formule moléculaire |
C26H31ClN2O6 |
Poids moléculaire |
503.0 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H21NO4.C8H9NO2.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7;/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10);1H/t13-,16+,17+,18-;;/m1../s1 |
Clé InChI |
LPIDDOOVLLQTPE-PCHTVJFHSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



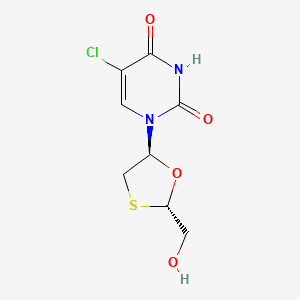
![3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one](/img/structure/B12745048.png)
